SK3 Channel Subtype Selectivity
The target compound exhibits a pKi of 8.11 (Ki ≈ 7.8 nM) at the KCNN3 (SK3) channel, which represents a 6-fold higher affinity than its activity at KCNN2 (SK2, pKi 7.33, Ki ≈ 47 nM) and a 7-fold higher affinity than at KCNN1 (SK1, pKi 7.27, Ki ≈ 54 nM) [1]. This within-class selectivity profile is rarely observed among quinoline derivatives. For context, the classical SK channel blocker apamin displays pKi values of ~10–11 across all three SK subtypes, offering no subtype discrimination [2]. The 6–7 fold selectivity for SK3 over SK2/SK1 positions this compound as a valuable chemical probe for dissecting SK3-specific physiology, distinct from pan-SK inhibitors.
| Evidence Dimension | SK channel subtype selectivity (pKi) |
|---|---|
| Target Compound Data | KCNN3 (SK3): pKi = 8.11; KCNN2 (SK2): pKi = 7.33; KCNN1 (SK1): pKi = 7.27 |
| Comparator Or Baseline | Apamin: pan-SK pKi ~10–11 (non-selective) |
| Quantified Difference | 6–7 fold selectivity for SK3 over SK2/SK1 vs. no selectivity with apamin |
| Conditions | ChEMBL 20-derived pKi values from curated binding assays as aggregated in ZINC15 |
Why This Matters
Procurement for ion channel research requires subtype-selective tools; this compound offers a selectivity window for SK3 that is absent in the gold-standard peptide apamin.
- [1] ZINC15. ZINC000040866429. Activities based on ChEMBL 20. Accessed 2026-04-30. View Source
- [2] Stocker M. Ca2+-activated K+ channels: molecular determinants and function of the SK family. Nat Rev Neurosci. 2004;5(10):758-70. doi:10.1038/nrn1516 View Source
